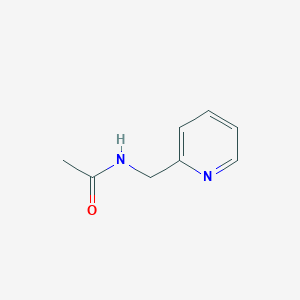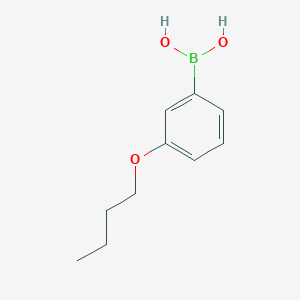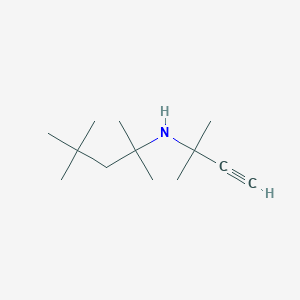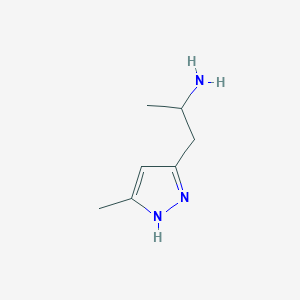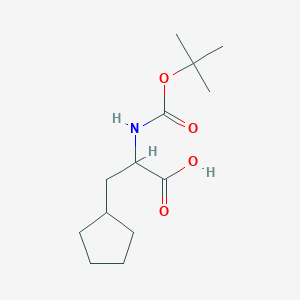
Boc-beta-cyclopentyl-DL-alanine
Overview
Description
Boc-beta-cyclopentyl-DL-alanine, also known as tert-butoxycarbonyl-beta-cyclopentyl-DL-alanine, is a synthetic amino acid derivative. It is characterized by the presence of a cyclopentyl group attached to the beta carbon of alanine, with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in biochemical and pharmaceutical research due to its unique structural properties and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-beta-cyclopentyl-DL-alanine typically involves the protection of the amino group of beta-cyclopentyl-DL-alanine with a Boc group. This is achieved by reacting beta-cyclopentyl-DL-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is often carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Boc-beta-cyclopentyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the cyclopentyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the beta carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Boc-beta-cyclopentyl-DL-alanine has a wide range of applications in scientific research:
Receptor Binding Studies: It is used as a ligand in studies exploring receptor-ligand interactions, aiding in the development of novel therapeutic agents.
Peptide Synthesis: The compound is incorporated into custom peptides to study protein structure, function, and interaction.
Metabolic Pathway Research: Researchers use this compound to investigate amino acid metabolism and associated enzymatic processes, providing insights into metabolic disorders.
Neuropharmacology: It serves as a functional analog in studies of neurotransmitter systems, contributing to the development of treatments for neurological diseases.
Mechanism of Action
The mechanism of action of Boc-beta-cyclopentyl-DL-alanine involves its interaction with specific molecular targets and pathways. As a synthetic amino acid, it can mimic natural amino acids and participate in various biochemical processes. The Boc group provides protection during synthetic procedures, allowing for selective reactions at other functional groups. Upon deprotection, the compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Beta-cyclopentyl-DL-alanine: The non-Boc-protected form of the compound.
Cyclopentanealanine: Another cyclopentyl-substituted amino acid.
DL-beta-cyclopentylalanine: A similar compound without the Boc protection.
Uniqueness
Boc-beta-cyclopentyl-DL-alanine is unique due to the presence of the Boc protecting group, which provides stability and selectivity during synthetic procedures. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWGGHVJJRREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169341 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401514-71-4 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401514-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B1335835.png)
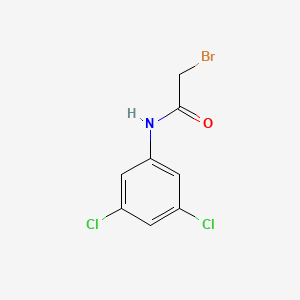
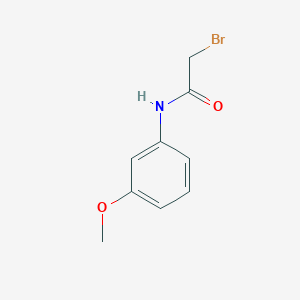
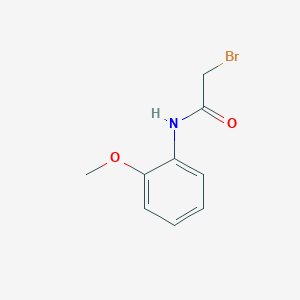


![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
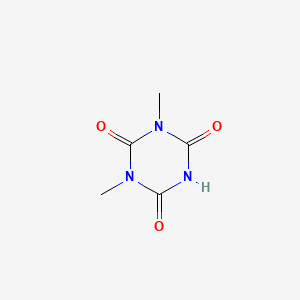
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
